molecular formula C17H15NO6 B14319132 Ethyl (2-benzoyl-4-nitrophenoxy)acetate CAS No. 111044-19-0

Ethyl (2-benzoyl-4-nitrophenoxy)acetate

Cat. No.: B14319132
CAS No.: 111044-19-0
M. Wt: 329.30 g/mol
InChI Key: HFVLMNKVGIXHCP-UHFFFAOYSA-N
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Description

Ethyl (2-benzoyl-4-nitrophenoxy)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoyl group, a nitro group, and an ethyl ester group attached to a phenoxyacetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-benzoyl-4-nitrophenoxy)acetate typically involves the esterification of 2-benzoyl-4-nitrophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-benzoyl-4-nitrophenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The benzoyl group can be reduced to a hydroxyl group using reagents like lithium aluminum hydride.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride.

    Substitution: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction of the nitro group: 2-amino-4-benzoylphenoxyacetate.

    Reduction of the benzoyl group: 2-hydroxy-4-nitrophenoxyacetate.

    Hydrolysis of the ester group: 2-benzoyl-4-nitrophenoxyacetic acid.

Scientific Research Applications

Ethyl (2-benzoyl-4-nitrophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2-benzoyl-4-nitrophenoxy)acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Ethyl (2-benzoyl-4-nitrophenoxy)acetate can be compared with similar compounds such as:

    Ethyl (2-benzoylphenoxy)acetate: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    Ethyl (4-nitrophenoxy)acetate:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in physical and chemical properties.

Properties

CAS No.

111044-19-0

Molecular Formula

C17H15NO6

Molecular Weight

329.30 g/mol

IUPAC Name

ethyl 2-(2-benzoyl-4-nitrophenoxy)acetate

InChI

InChI=1S/C17H15NO6/c1-2-23-16(19)11-24-15-9-8-13(18(21)22)10-14(15)17(20)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3

InChI Key

HFVLMNKVGIXHCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2

Origin of Product

United States

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